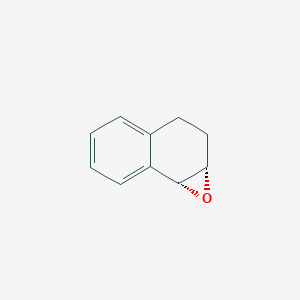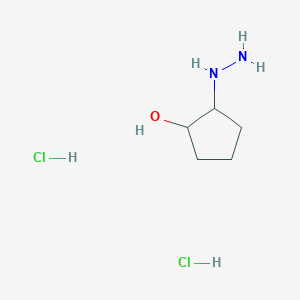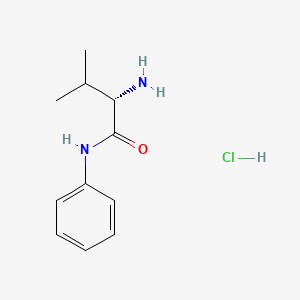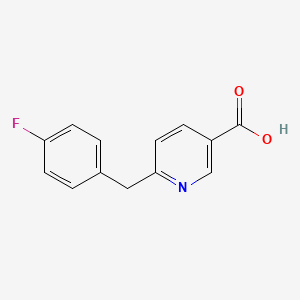
1,2-Epoxytetralin, (1R,2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Epoxytetralin, (1R,2S)-, can be synthesized through several methods. One common approach involves the epoxidation of tetralin using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds as follows:
Tetralin+m-CPBA→1,2-Epoxytetralin, (1R,2S)-
The reaction is carried out in an organic solvent like dichloromethane at room temperature, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,2-Epoxytetralin, (1R,2S)-, may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of tetralin using transition metal catalysts like titanium or vanadium complexes. These catalysts facilitate the epoxidation process, allowing for higher yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Epoxytetralin, (1R,2S)-, undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide can be reduced to form the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide under basic or acidic conditions.
Major Products
Diols: Formed through oxidation or reduction reactions.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,2-Epoxytetralin, (1R,2S)-, has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1,2-Epoxytetralin, (1R,2S)-, involves its ability to react with various molecular targets through its epoxide ring. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity allows it to modify the function of these molecules, potentially leading to therapeutic effects or toxicological outcomes.
Comparación Con Compuestos Similares
1,2-Epoxytetralin, (1R,2S)-, can be compared with other similar compounds, such as:
1,2-Epoxytetralin, (1S,2R)-: The enantiomer of 1,2-Epoxytetralin, (1R,2S)-, with different stereochemistry and potentially different biological activities.
Tetralin: The parent hydrocarbon from which 1,2-Epoxytetralin is derived.
Other Epoxides: Compounds like styrene oxide or cyclohexene oxide, which share the epoxide functional group but differ in their structural and stereochemical properties.
The uniqueness of 1,2-Epoxytetralin, (1R,2S)-, lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
58800-12-7 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(1aS,7bR)-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2/t9-,10+/m0/s1 |
Clave InChI |
ZWBOIOUXXAJRAU-VHSXEESVSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2[C@@H]3[C@H]1O3 |
SMILES canónico |
C1CC2=CC=CC=C2C3C1O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12312857.png)
![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)



![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)


![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)

![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans](/img/structure/B12312928.png)

